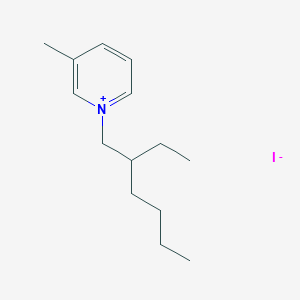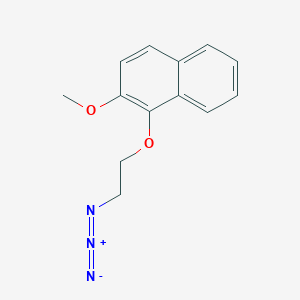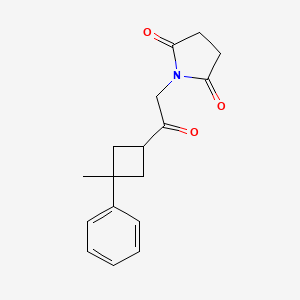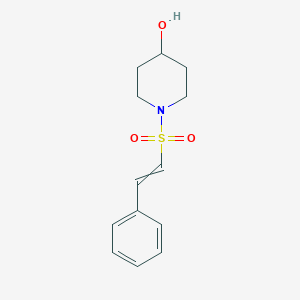
1-(2-Ethylhexyl)-3-methylpyridin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethylhexyl)-3-methylpyridin-1-ium iodide is an organic compound that belongs to the class of ionic liquids. These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. The presence of the iodide ion makes this compound particularly interesting for applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethylhexyl)-3-methylpyridin-1-ium iodide typically involves the quaternization of 3-methylpyridine with 2-ethylhexyl iodide. The reaction is usually carried out in an organic solvent such as acetonitrile or toluene, under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors and precise control of reaction parameters to ensure consistent product quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial production.
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethylhexyl)-3-methylpyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium chloride in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of 1-(2-Ethylhexyl)-3-methylpyridin-1-ium chloride or bromide.
Scientific Research Applications
1-(2-Ethylhexyl)-3-methylpyridin-1-ium iodide has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in various organic reactions due to its ionic liquid properties.
Biology: Employed in the extraction and purification of biomolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of advanced materials, such as polymers and nanocomposites, due to its unique physicochemical properties.
Mechanism of Action
The mechanism of action of 1-(2-Ethylhexyl)-3-methylpyridin-1-ium iodide involves its interaction with various molecular targets and pathways. The compound can disrupt cell membranes, leading to cell lysis and death. It can also interact with enzymes and proteins, inhibiting their activity and affecting cellular processes. The iodide ion plays a crucial role in these interactions, enhancing the compound’s antimicrobial and catalytic properties.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Ethylhexyl)-3-methylimidazolium iodide
- 1-(2-Ethylhexyl)-3-methylpyrrolidinium iodide
- 1-(2-Ethylhexyl)-3-methylpiperidinium iodide
Uniqueness
1-(2-Ethylhexyl)-3-methylpyridin-1-ium iodide stands out due to its unique combination of a pyridine ring and an iodide ion. This structure imparts distinct physicochemical properties, such as high thermal stability and excellent solubility, making it suitable for a wide range of applications. Compared to similar compounds, it offers enhanced catalytic activity and antimicrobial properties, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
650607-26-4 |
|---|---|
Molecular Formula |
C14H24IN |
Molecular Weight |
333.25 g/mol |
IUPAC Name |
1-(2-ethylhexyl)-3-methylpyridin-1-ium;iodide |
InChI |
InChI=1S/C14H24N.HI/c1-4-6-9-14(5-2)12-15-10-7-8-13(3)11-15;/h7-8,10-11,14H,4-6,9,12H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
FMVGHHRGQYALQV-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC(CC)C[N+]1=CC=CC(=C1)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanone, 1-[2-methoxy-5-(phenylseleno)phenyl]-](/img/structure/B12605983.png)
![1-[(2-Ethylhexyl)oxy]-4-(phenylethynyl)benzene](/img/structure/B12606000.png)

![Benzamide, 2-iodo-N-phenyl-N-[(trimethylsilyl)ethynyl]-](/img/structure/B12606019.png)
![1-Methoxy-4-({[(2R)-2-methylpent-3-en-1-yl]oxy}methyl)benzene](/img/structure/B12606021.png)

![3-(2H-1,3-Benzodioxol-5-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12606027.png)
![[(3R,4S)-4-acetamidothiolan-3-yl] acetate](/img/structure/B12606035.png)
![(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-[1-[7-[1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-carboxyethyl]-4-hydroxycyclohexa-2,4-dien-1-yl]-7-oxoheptanoyl]-4-hydroxycyclohexa-2,4-dien-1-yl]propanoic acid](/img/structure/B12606036.png)
![N-[2-(2-Ethoxyethoxy)phenyl]-5-methylthieno[2,3-D]pyrimidin-4-amine](/img/structure/B12606041.png)

![[5-(3,4-Dichlorophenyl)-1-(pyridin-2-yl)-1H-pyrazol-3-yl]methanol](/img/structure/B12606073.png)


